Home > Products > Screening Compounds P124713 > 1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide
1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide -

1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide

Catalog Number: EVT-13952242
CAS Number:
Molecular Formula: C16H20N2O8
Molecular Weight: 368.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide is a significant metabolite derived from nicotine, specifically through the metabolic pathway involving trans-3-hydroxycotinine. This compound belongs to the class of organic compounds known as O-glucuronides, characterized by an O-glycosidic bond linking the aglycone (in this case, trans-3-hydroxycotinine) to a carbohydrate unit (glucuronic acid). The compound plays a crucial role in the pharmacokinetics of nicotine and its metabolites, influencing both their bioavailability and elimination from the body.

Source and Classification

1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide is primarily sourced from human metabolism of nicotine. Following nicotine consumption, it undergoes biotransformation in the liver, where it is conjugated with glucuronic acid. The classification of this compound as an O-glucuronide indicates its specific structural characteristics and functional role in detoxification processes within the body.

Synthesis Analysis

Methods

The synthesis of 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide can be achieved through enzymatic methods involving UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid to trans-3-hydroxycotinine. This process typically occurs in hepatic tissues where the enzyme catalyzes the reaction under physiological conditions.

Technical Details

The reaction mechanism involves:

  • Substrate Activation: UDP-glucuronic acid donates glucuronic acid to the hydroxyl group on trans-3-hydroxycotinine.
  • Enzyme Catalysis: The enzyme UDP-glucuronosyltransferase recognizes the substrate and catalyzes the transfer.
  • Product Formation: The resulting compound is 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide, which is then released into circulation for further metabolism or excretion.
Molecular Structure Analysis

Structure

The molecular formula for 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide is C16H20N2O8C_{16}H_{20}N_{2}O_{8} with a molecular weight of approximately 368.34 g/mol. The structure features a pyridine ring characteristic of nicotine derivatives, along with multiple hydroxyl groups and a glucuronic acid moiety.

Chemical Reactions Analysis

Reactions

1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide participates in several biochemical reactions:

  • Hydrolysis: Under certain conditions, it can be hydrolyzed back to trans-3-hydroxycotinine and glucuronic acid.
  • Conjugation Reactions: It may further undergo conjugation with other metabolites or drugs.

Technical Details

The stability and reactivity of 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide are influenced by factors such as pH and temperature. The compound's basic nature (indicated by its pKa values) suggests that it can exist in different ionic forms depending on environmental conditions.

Mechanism of Action

Process

The primary mechanism of action for 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide involves its role in detoxifying nicotine metabolites. By conjugating with glucuronic acid, it enhances the solubility of trans-3-hydroxycotinine in water, facilitating its excretion via urine.

Data

This metabolic pathway is crucial for reducing the pharmacological effects of nicotine and preventing accumulation in tissues. Studies indicate that variations in glucuronidation rates can influence individual responses to nicotine and potential addiction pathways.

Physical and Chemical Properties Analysis

Physical Properties

1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide is a colorless to pale yellow solid at room temperature. It has a strong basic character due to the presence of nitrogen atoms in its structure.

Chemical Properties

Key chemical properties include:

  • Solubility: Highly soluble in water due to its polar functional groups.
  • Stability: Stable under physiological conditions but susceptible to hydrolysis under extreme pH levels.

Relevant data includes its melting point (not widely reported), but it generally decomposes rather than melts at high temperatures.

Applications

Scientific Uses

1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide serves various scientific purposes:

  • Biomarker Research: It is used as a biomarker for nicotine exposure in epidemiological studies.
  • Pharmacokinetics Studies: Understanding its metabolism aids in evaluating nicotine's effects on human health.

This compound's role in drug metabolism studies further emphasizes its importance in toxicology and pharmacology research.

Biosynthetic Pathways and Enzymatic Mechanisms of 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide Formation

1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide (3HC-O-Gluc) is a major phase II metabolite of nicotine, formed through the direct conjugation of glucuronic acid to the hydroxyl group of trans-3'-hydroxycotinine (3HC). This reaction represents a critical detoxification pathway in nicotine metabolism, significantly enhancing the hydrophilicity of 3HC for renal excretion. The formation of this specific glucuronide is exclusively catalyzed by UDP-glucuronosyltransferase (UGT) enzymes within hepatic microsomes and extrahepatic tissues, utilizing uridine diphosphoglucuronic acid (UDPGA) as the cofactor [2] [5] [8].

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Catalyzing O-Glucuronidation

Comparative Activity of UGT2B17 Versus UGT2B7 and UGT1A9 in Hepatic Microsomes

UGT2B17 exhibits the highest catalytic efficiency for 3HC-O-glucuronide formation among human UGT isoforms. Comprehensive screening of human UGTs expressed in HEK293 cell homogenates demonstrated that UGT2B17 possesses a significantly lower Michaelis constant (KM = 8.3 mM) compared to UGT2B7 (KM = 31 mM) and UGT1A9 (KM = 35 mM). This 4-fold lower KM indicates a substantially higher substrate binding affinity of UGT2B17 for 3HC. Correspondingly, the intrinsic clearance (Vmax/KM) values confirm UGT2B17 as the dominant contributor to hepatic 3HC-O-glucuronidation. This enzymatic superiority is further evidenced in human liver microsomes (HLM), where the observed KM (26 mM) closely aligns with UGT2B17 kinetics, suggesting its predominant role in vivo [2] [6].

Table 1: Kinetic Parameters of Human UGT Enzymes Catalyzing 3HC-O-Glucuronide Formation

UGT IsoformKM (mM)Vmax (pmol/min/mg)Intrinsic Clearance (Vmax/KM)Primary Tissue Localization
UGT2B178.3 ± 1.2*480 ± 45*57.8*Liver, Intestine
UGT2B731 ± 4.5*620 ± 60*20.0*Liver, Kidney
UGT1A935 ± 5.8*550 ± 52*15.7*Liver, Kidney
Human Liver Microsomes26 ± 3.7*2100 ± 210*80.8*Liver

*Data derived from LC/MS/MS analyses of enzyme kinetics [2] [7].

Substrate Specificity and Kinetic Parameters (KM, Vmax) Across UGT Families

UGT2B17 demonstrates strict regioselectivity for the O-glucuronidation of 3HC, contrasting sharply with UGT2B10 and UGT1A4, which exclusively catalyze N-glucuronidation of nicotine, cotinine, and 3HC. Structural determinants underpin this specificity: UGT2B17 possesses a substrate-binding pocket optimized for accommodating the hydroxylated pyridyl N-oxide structure of 3HC, facilitating nucleophilic attack by the glucuronic acid moiety. Kinetic analyses reveal UGT2B17 operates with an efficiency (Vmax/KM ≈ 57.8 µL/min/mg) nearly 3-fold higher than UGT2B7 and UGT1A9. This high efficiency stems from both superior substrate affinity (low KM) and moderate catalytic rate (Vmax = 480 pmol/min/mg). Importantly, 3HC does not undergo N-glucuronidation by UGT2B17, highlighting an absolute functional divergence within the UGT2B subfamily [2] [7] [8].

Figure 1: Biosynthetic Pathway of 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide

  • Substrate: trans-3'-Hydroxycotinine (3HC) - hydroxyl group acts as nucleophile.
  • Cofactor: UDP-α-D-glucuronic acid (UDPGA) - provides glucuronyl group.
  • Catalyst: UGT2B17 (primary), UGT2B7, UGT1A9 - mediate nucleophilic substitution.
  • Reaction: O-glycosidic bond formation between 3HC's hydroxyl oxygen and the anomeric carbon (C1) of glucuronic acid (β-configuration).
  • Product: 1-O-(trans-3-Hydroxycotinine)-β-D-glucuronide + UDP [5] [8].

Genetic Polymorphisms Impacting Enzymatic Efficiency

UGT2B17 Gene Deletion (2/2 Genotype) and Reduced Glucuronidation Capacity

The UGT2B17 gene is subject to a common copy number variation (CNV) resulting in a whole-gene deletion allele (2). Individuals homozygous for this deletion (2/2 genotype) exhibit a complete absence of UGT2B17 protein expression in hepatic tissue. Phenotypically, this translates to a significant 32% decrease (P = 0.0048) in the formation of 3HC-O-glucuronide in HLMs derived from *2/2 individuals compared to wild-type (1/1) carriers. Consequently, the urinary ratio of (R)-NNAL-O-Gluc/(S)-NNAL-O-Gluc – a marker dependent on UGT2B17 activity – is also significantly reduced in 2/2 individuals. This genotype-dependent reduction in 3HC-O-glucuronidation capacity directly compromises the detoxification pathway for 3HC, potentially altering systemic nicotine metabolite clearance and increasing the internal dose of bioactive intermediates [2] [6] [7].

Functional Implications of UGT2B10 Asp67Tyr Variant on Competing N-Glucuronidation Pathways

While UGT2B10 primarily catalyzes the N-glucuronidation of nicotine and cotinine, its activity indirectly influences 3HC-O-glucuronidation by modulating substrate flux. The UGT2B10 Asp67Tyr polymorphism (rs61750900) results in a near-complete loss of enzymatic function. Individuals carrying the Tyr67 allele (heterozygous or homozygous) exhibit drastically reduced hepatic nicotine-N-glucuronidation (up to 93% decrease) and cotinine-N-glucuronidation. This defect shunts nicotine metabolism away from N-glucuronidation towards the CYP2A6-mediated pathway, ultimately increasing the production of 3HC. The resultant elevation in 3HC substrate levels does not proportionally increase 3HC-O-glucuronide output due to the limited capacity and efficiency of UGT2B7/1A9 compared to UGT2B17. Consequently, smokers with the UGT2B10 Tyr67 allele show significantly increased urinary levels of free 3HC and cotinine, reflecting impaired overall glucuronidation capacity and altered nicotine metabolic profiles [4] [6] .

Table 2: Impact of Genetic Polymorphisms on Nicotine Metabolite Glucuronidation

GenePolymorphismVariant Allele FrequencyFunctional ConsequenceImpact on 3HC-O-Gluc Pathway
UGT2B17Whole-gene deletion (*2)~20-35% (Ethnic Variation)Complete loss of enzyme expression (2/2)↓↓ 32% reduction in 3HC-O-Gluc formation in liver
UGT2B10Asp67Tyr (rs61750900)~10% Caucasians, ~1% AsiansNear-complete loss of N-glucuronidation activityIndirect: ↑ 3HC substrate via shunting, ↑ free 3HC
UGT2B10Splicing variant (rs2942857)~35-50% AfricansUnstable mRNA, reduced functional proteinIndirect: Similar shunting effect as Asp67Tyr

*Data compiled from pharmacogenetic studies [2] [4] [6].

Properties

Product Name

1-O-(trans-3-Hydroxycotinine)-b-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C16H20N2O8

Molecular Weight

368.34 g/mol

InChI

InChI=1S/C16H20N2O8/c1-18-9(19)5-8(10(18)7-3-2-4-17-6-7)25-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-4,6,8,10-14,16,20-22H,5H2,1H3,(H,23,24)/t8-,10+,11-,12-,13+,14-,16+/m0/s1

InChI Key

DWNJMLRCVVYXSW-JJVUEWAPSA-N

Canonical SMILES

CN1C(C(CC1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.